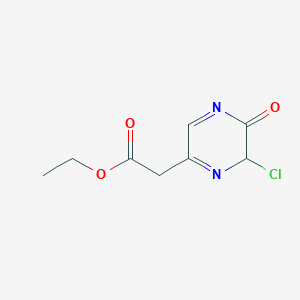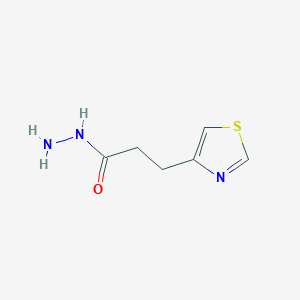
3-(Thiazol-4-yl)propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Thiazol-4-yl)propanehydrazide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the thiazole ring in this compound makes it a compound of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiazol-4-yl)propanehydrazide typically involves the reaction of thiazole derivatives with hydrazine or its derivatives. One common method is the condensation of 4-thiazolecarboxaldehyde with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(Thiazol-4-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while substitution reactions can introduce various functional groups into the thiazole ring .
Aplicaciones Científicas De Investigación
3-(Thiazol-4-yl)propanehydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Due to its potential anticancer properties, it is investigated for use in cancer treatment.
Industry: The compound is used in the development of dyes, pigments, and chemical reaction accelerators
Mecanismo De Acción
The mechanism of action of 3-(Thiazol-4-yl)propanehydrazide involves its interaction with various molecular targets and pathways. The thiazole ring can bind to DNA and proteins, affecting their function. For example, it may inhibit enzymes involved in DNA replication and repair, leading to cell death in cancer cells. Additionally, the compound can modulate signaling pathways, such as those involved in inflammation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Tiazofurin: An anticancer drug featuring a thiazole ring
Uniqueness
3-(Thiazol-4-yl)propanehydrazide is unique due to its specific structure, which combines a thiazole ring with a propanehydrazide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H9N3OS |
|---|---|
Peso molecular |
171.22 g/mol |
Nombre IUPAC |
3-(1,3-thiazol-4-yl)propanehydrazide |
InChI |
InChI=1S/C6H9N3OS/c7-9-6(10)2-1-5-3-11-4-8-5/h3-4H,1-2,7H2,(H,9,10) |
Clave InChI |
LVQKJQUQUBXMGI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CS1)CCC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


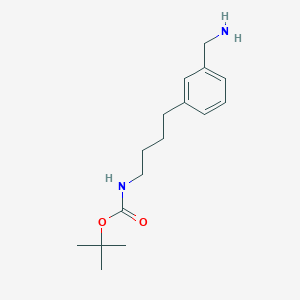
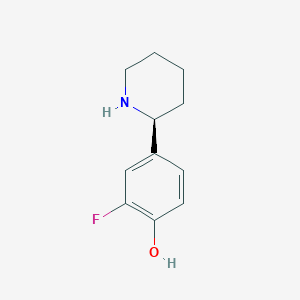

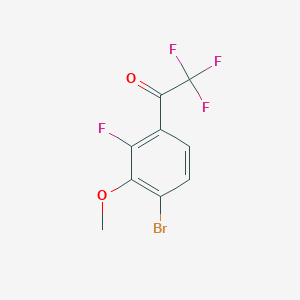
![Furo[2,3-b]pyridine-5-carboximidamide](/img/structure/B12955633.png)
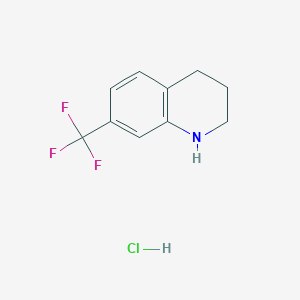
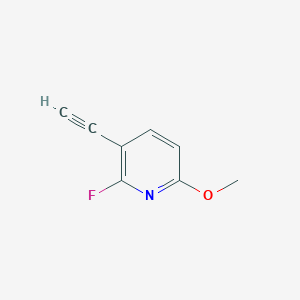
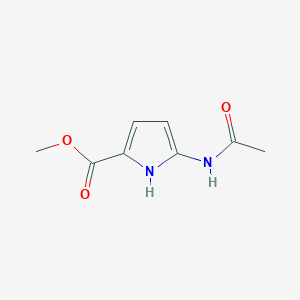
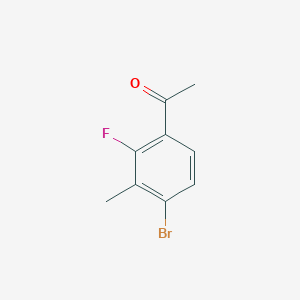
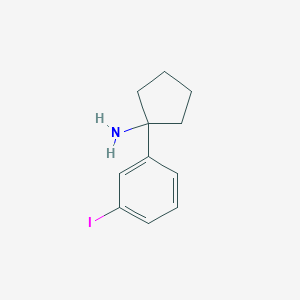
![5-Bromothieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12955669.png)
